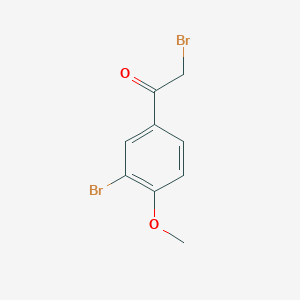

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYADIIIVEZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373588 | |

| Record name | 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6096-83-9 | |

| Record name | 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6096-83-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS: 6096-83-9)

Executive Summary

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its structure, featuring two distinct bromine atoms—one on the aromatic ring and one at the alpha-position to the carbonyl group—provides two reactive sites for orthogonal chemical transformations. This dual reactivity makes it an exceptionally valuable building block for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and biaryl systems relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and detailed experimental protocols, offering researchers a practical resource for leveraging this versatile reagent in their work.

Introduction to a Bifunctional Synthetic Building Block

This compound, also known as 2,3'-Dibromo-4'-methoxyacetophenone, belongs to the class of α-bromoacetophenones.[1] This class of compounds is renowned in organic synthesis for the reactivity of the α-carbon, which is highly susceptible to nucleophilic attack, making them ideal precursors for a multitude of chemical transformations.[2] The presence of the additional aryl bromide on the phenyl ring expands its synthetic utility far beyond that of typical α-bromoacetophenones, allowing for sequential or one-pot reactions targeting different parts of the molecule. The methoxy group also influences the electronic properties of the aromatic ring, providing an additional point for potential modification or influencing reaction regioselectivity.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and analytical characteristics is fundamental for its effective use and characterization in a research setting.

| Property | Value | Source |

| CAS Number | 6096-83-9 | [1][4] |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [5] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (Typical) | [3] |

| Melting Point | Data not consistently available; related compounds like 2-bromo-4'-methoxyacetophenone melt at 69-71 °C | [6] |

Expected Spectroscopic Data: Characterization relies on standard spectroscopic methods. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes) will result in a characteristic isotopic pattern in the mass spectrum.

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | - A singlet for the α-bromomethylene protons (-CH₂Br) around δ 4.4 ppm.[7]- A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.- A series of multiplets or distinct signals in the aromatic region (δ 6.9-8.2 ppm) corresponding to the three protons on the substituted phenyl ring. |

| ¹³C NMR (CDCl₃) | - A signal for the α-bromomethylene carbon (-CH₂Br) around δ 30-31 ppm.[7]- A signal for the methoxy carbon (-OCH₃) around δ 56 ppm.- Multiple signals in the aromatic region (δ 110-158 ppm), including two carbons bonded to bromine and oxygen.- A carbonyl carbon (C=O) signal around δ 190 ppm.[7] |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching band around 1690 cm⁻¹.- C-Br stretching vibrations in the lower frequency region.- Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A complex molecular ion peak cluster (M, M+2, M+4) due to the two bromine isotopes, with the most intense peaks corresponding to the combinations of ⁷⁹Br and ⁸¹Br. |

Synthesis and Mechanism

The primary route for synthesizing this compound is the selective α-bromination of its precursor, 1-(3-bromo-4-methoxyphenyl)ethanone.

Core Reaction: α-Bromination of an Acetophenone Derivative

The acid-catalyzed bromination of acetophenones is a classic and effective method.[8] The reaction proceeds through an enol intermediate, which is the rate-determining step. This enol then attacks molecular bromine to yield the α-brominated product.[8] N-Bromosuccinimide (NBS) is often preferred as a brominating agent for its safer handling and ability to provide a low, steady concentration of bromine, which can improve selectivity and reduce side reactions.[9][10]

Causality in Reagent Selection:

-

Brominating Agent: While liquid bromine can be used, NBS is often the reagent of choice to avoid over-bromination and the hazards associated with handling Br₂.[10]

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is used to accelerate the formation of the enol intermediate, which is the rate-limiting step of the reaction.[9][11]

-

Solvent: Solvents like chloroform or more modern, recyclable ionic liquids can be employed as the reaction medium.[9][10]

Key Reactions and Synthetic Applications

The unique structure of this compound offers two primary handles for chemical modification: the highly reactive α-bromoketone and the less reactive aryl bromide. This allows for a diverse range of synthetic applications.

// Reactions at alpha-bromo position thiazole [label="Thiazole Synthesis\n(Hantzsch Reaction)", pos="-3,-1.5!", fillcolor="#E8F0FE"]; imidazole [label="Imidazole Synthesis", pos="-3,1.5!", fillcolor="#E8F0FE"]; other_heterocycles [label="Other Heterocycles\n(e.g., via S_N2)", pos="-4,0!", fillcolor="#E8F0FE"];

// Reactions at aryl-bromo position suzuki [label="Biaryl Ketones\n(Suzuki Coupling)", pos="3,-1.5!", fillcolor="#D9EAD3"]; heck [label="Styrene Derivatives\n(Heck Coupling)", pos="3,1.5!", fillcolor="#D9EAD3"]; buchwald [label="Aniline Derivatives\n(Buchwald-Hartwig)", pos="4,0!", fillcolor="#D9EAD3"];

// Edges center_node -> thiazole [label=" + Thioamide", color="#EA4335"]; center_node -> imidazole [label=" + Amidine", color="#EA4335"]; center_node -> other_heterocycles [label=" + Nucleophile", color="#EA4335"];

center_node -> suzuki [label=" + Boronic Acid, Pd(0)", color="#34A853"]; center_node -> heck [label=" + Alkene, Pd(0)", color="#34A853"]; center_node -> buchwald [label=" + Amine, Pd(0)", color="#34A853"]; } dot Caption: Key reaction pathways available from the title compound.

Reactions at the α-Bromo Position: Heterocycle Synthesis

The α-bromoketone moiety is a powerful electrophile, ideal for constructing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.[12]

-

Hantzsch Thiazole Synthesis: This is a classic and highly reliable method for forming a thiazole ring.[13] The reaction involves the condensation of the α-bromoketone with a thioamide (like thiourea or thioacetamide).[10][13] The process proceeds via a nucleophilic attack of the thioamide's sulfur atom, followed by cyclization and dehydration to form the aromatic thiazole ring.[13] The resulting thiazole derivatives are important in drug discovery, with applications as anti-inflammatory, anti-HIV, and anti-cancer agents.[10]

-

Imidazole Synthesis: Similarly, reaction with amidines can lead to the formation of imidazole rings, another critical heterocyclic core in medicinal chemistry.[13]

Reactions at the Aryl Bromide Position: Cross-Coupling

The aryl bromide functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This site is generally less reactive than the α-bromo position, allowing for selective reactions.

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl linkages by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base.[14] This method is widely used to synthesize complex molecules, including pharmaceuticals like the cholesterol drug fenofibrate. The choice of palladium source, ligand, and base is crucial for achieving high yields.[15][16]

-

Other Cross-Couplings: The aryl bromide can also participate in other transformations such as the Heck reaction (coupling with alkenes) and the Buchwald-Hartwig amination (coupling with amines), further expanding its synthetic potential.

Safety, Handling, and Storage

As with all α-bromoacetophenones, this compound should be handled with care due to its lachrymatory and corrosive properties.

-

Hazards: It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][5] Some related compounds are known to cause severe skin burns and eye damage.[6][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19] Work should be conducted in a well-ventilated fume hood.[5]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[18][20]

Experimental Protocols

The following protocols are representative examples of the synthesis and application of the title compound.

Protocol 1: Synthesis of this compound

This procedure is adapted from general methods for the α-bromination of ketones.[9][11]

-

Reaction Setup: To a solution of 1-(3-bromo-4-methoxyphenyl)ethanone (1.0 eq.) in a suitable solvent (e.g., chloroform or an ionic liquid like [bmim]PF₆), add a catalytic amount of p-toluenesulfonic acid (p-TsOH·H₂O, ~0.1 eq.).

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise to the stirred solution at room temperature. The addition should be controlled to manage any exotherm.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine/NBS.

-

Extraction: If using an organic solvent like chloroform, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. If using an ionic liquid, the product can be extracted with a non-polar solvent like diethyl ether.[9]

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure this compound.

Protocol 2: Hantzsch Synthesis of a 2-Aminothiazole Derivative

This protocol describes a general procedure for synthesizing a thiazole derivative.[13]

-

Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 eq.) in ethanol.

-

Reagent Addition: Add this compound (1.0 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold water.

-

Neutralization & Extraction: If the product does not precipitate, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a potent and versatile synthetic intermediate. Its dual reactive sites—the α-bromoketone and the aryl bromide—provide chemists with a strategic advantage for the efficient synthesis of complex molecules, particularly for building diverse libraries of heterocyclic and biaryl compounds. A clear understanding of its reactivity, coupled with careful handling and adherence to established protocols, enables its successful application in cutting-edge research and development in the pharmaceutical and chemical industries.

References

- 1. This compound | C9H8Br2O2 | CID 2756849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 6096-83-9 [chemicalbook.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 2-Bromo-4'-methoxyacetophenone - Safety Data Sheet [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Yoneda Labs [yonedalabs.com]

- 16. researchgate.net [researchgate.net]

- 17. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 18. fishersci.com [fishersci.com]

- 19. beta.lakeland.edu [beta.lakeland.edu]

- 20. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogues to provide a comparative context. All quantitative data is presented in a structured format for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound is a halogenated aromatic ketone. Its core structure consists of a methoxy-substituted phenyl ring, which is further substituted with two bromine atoms, one on the aromatic ring and one on the acetyl group.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 6096-83-9 | PubChem[1] |

| Molecular Formula | C₉H₈Br₂O₂ | PubChem[1] |

| Molecular Weight | 307.97 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available for the specific compound. However, a related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, is reported to be soluble in chloroform and methanol. | |

| Appearance | Data not available for the specific compound. A related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, is described as off-white to light brown crystals or crystalline powder. |

Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is adapted from the synthesis of similar compounds and should be optimized for the specific substrate.

Starting Material: 1-(3-bromo-4-methoxyphenyl)ethanone

Reagents and Solvents:

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent, such as chloroform, methanol, or a mixture of dichloromethane and methanol.[2]

-

A catalytic amount of acid (e.g., sulfuric acid) may be required.[2]

Procedure:

-

Dissolve 1-(3-bromo-4-methoxyphenyl)ethanone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

If using an acid catalyst, add it to the solution and stir.

-

Slowly add a stoichiometric amount of the brominating agent (bromine or NBS) to the solution via the dropping funnel. The reaction may be exothermic, and cooling might be necessary to maintain a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium thiosulfate if bromine was used).

-

Perform a liquid-liquid extraction to separate the product. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

References

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic approach for 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, a compound of interest in organic synthesis and medicinal chemistry.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₈Br₂O₂[1] |

| Molecular Weight | 307.97 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 6096-83-9[1] |

Synthesis of this compound

Representative Experimental Protocol: α-Bromination

Objective: To synthesize this compound via the bromination of 1-(3-bromo-4-methoxyphenyl)ethanone.

Materials:

-

1-(3-bromo-4-methoxyphenyl)ethanone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., chloroform, carbon tetrachloride, or acetic acid)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide, if using NBS)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas, dissolve 1-(3-bromo-4-methoxyphenyl)ethanone in a suitable solvent.

-

Addition of Brominating Agent:

-

Using NBS: Add N-Bromosuccinimide (1.0 - 1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Using Bromine: Slowly add a solution of bromine (1.0 - 1.1 equivalents) in the same solvent to the reaction mixture. This should be done cautiously in a well-ventilated fume hood.

-

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to ensure the completion of the reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

If NBS was used, the succinimide byproduct can be removed by filtration.

-

The reaction mixture is then washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining bromine, followed by washing with a saturated sodium bicarbonate solution and brine.

-

-

Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol and the specific reaction conditions, such as the choice of solvent, temperature, and reaction time, may require optimization for this particular substrate.

Synthesis Workflow

The logical relationship in the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone in Organic Solvents

Introduction

2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is a halogenated acetophenone derivative. Compounds of this class are often intermediates in organic synthesis, particularly in the pharmaceutical industry. Understanding the solubility of such compounds is critical for a variety of applications, including reaction optimization, purification, formulation, and the development of drug delivery systems. This guide outlines the known properties of this compound and provides a framework for systematically determining its solubility in common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂O₂ | [1][2] |

| Molecular Weight | 307.97 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6096-83-9 | [1][2][3] |

| Appearance | Likely a solid at room temperature (deduced from related compounds) | |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Predicted Solubility Behavior

In the absence of direct experimental data for this compound, we can infer its likely solubility characteristics by examining a structurally similar compound, 2-bromo-1-(4-methoxyphenyl)ethanone. This related compound is expected to be more soluble in organic solvents such as ethanol and acetone than in water due to its hydrophobic regions.[4] The presence of polar functional groups generally enhances solubility in polar solvents, while the bromine atoms may contribute to hydrophobic characteristics.[4] It is also a common phenomenon for many organic compounds that solubility increases with temperature.[4][5]

Based on these observations, it is reasonable to predict that this compound will exhibit higher solubility in polar aprotic and polar protic organic solvents compared to nonpolar solvents. The methoxy and carbonyl groups can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor), which would favor solubility in solvents like alcohols, ketones, and ethers. The presence of two bromine atoms and the phenyl ring contributes to the molecule's lipophilicity, suggesting some solubility in nonpolar solvents as well.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a crystalline solid in an organic solvent is the gravimetric "shake-flask" method.[5] This protocol can be employed to systematically measure the solubility of this compound in a range of organic solvents at various temperatures.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Scintillation vials or test tubes with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

-

Syringe filters (PTFE or other solvent-compatible membrane)

-

Pre-weighed vials for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, labeled vial.

-

Record the exact volume of the supernatant transferred.

-

Evaporate the solvent from the vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can then be expressed in various units, such as g/mL, g/100 mL, or mol/L.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used. The target compound is expected to cause skin and eye irritation and may cause respiratory irritation.[1]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of a solid in a liquid.

Caption: A flowchart of the gravimetric shake-flask method for determining solubility.

Caption: Key factors that govern the solubility of a solid compound in a liquid solvent.

References

Unveiling the Spectral Signature: A Technical Guide to the NMR Data of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents robustly predicted data based on established spectroscopic principles and analysis of structurally similar compounds. This guide is intended to support research, synthesis, and characterization efforts where this compound is a target or intermediate.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic and aliphatic systems.

Table 1: Predicted ¹H NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-5' | ~ 7.05 | d, J ≈ 8.8 Hz | 1H |

| H-6' | ~ 7.90 | dd, J ≈ 8.8, 2.2 Hz | 1H |

| H-2' | ~ 8.20 | d, J ≈ 2.2 Hz | 1H |

| -COCH₂Br | ~ 4.45 | s | 2H |

| -OCH₃ | ~ 3.98 | s | 3H |

Table 2: Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -COCH₂Br | ~ 30.5 |

| -OCH₃ | ~ 56.5 |

| C-5' | ~ 112.0 |

| C-3' | ~ 112.5 |

| C-1' | ~ 128.0 |

| C-2' | ~ 132.5 |

| C-6' | ~ 135.0 |

| C-4' | ~ 159.0 |

| C=O | ~ 189.5 |

Experimental Protocol for NMR Spectroscopy

The following provides a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic ketones like this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

If not already present in the solvent, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved.

2. Instrument Parameters (for a 400 MHz Spectrometer):

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Sequence | Standard single-pulse (e.g., 'zg30') | Proton-decoupled (e.g., 'zgpg30') |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

| Spectral Width | -2 to 14 ppm | 0 to 220 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 16-64 | 1024 or more |

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons for each resonance in the ¹H spectrum.

-

Analyze peak multiplicities and coupling constants to elucidate the proton-proton connectivities.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of the target compound and a typical workflow for NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the organic compound 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. This document outlines a detailed experimental protocol, predicts fragmentation patterns based on established principles and spectral data of analogous compounds, and presents the expected data in a structured format. This guide is intended to assist researchers in identifying and characterizing this and similar molecules in various research and development settings.

Introduction

This compound is a halogenated and methoxylated acetophenone derivative. Its chemical structure, confirmed by its IUPAC name and other identifiers, suggests its potential as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. This guide will focus on the application of Electron Ionization (EI) mass spectrometry, a common and effective method for the analysis of relatively small, volatile organic compounds.[1][2]

Molecular Structure and Properties:

-

Molecular Formula: C₉H₈Br₂O₂[3]

-

Molecular Weight: Approximately 307.97 g/mol [3]

-

IUPAC Name: this compound[3]

-

CAS Number: 6096-83-9[3]

Predicted Mass Spectrum and Fragmentation Analysis

Due to the presence of two bromine atoms, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Consequently, the molecular ion peak will appear as a cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.

The primary fragmentation pathways under electron ionization are predicted to involve cleavage of the bonds adjacent to the carbonyl group and within the side chain, as well as fragmentation of the aromatic ring.

Key Predicted Fragments:

The following table summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).

| Predicted Fragment Ion | Structure | m/z (⁷⁹Br, ⁸¹Br) | Proposed Fragmentation Pathway |

| Molecular Ion | [C₉H₈Br₂O₂]⁺ | 306, 308, 310 | Initial ionization of the molecule. |

| Loss of Bromomethyl Radical | [C₈H₅BrO₂]⁺ | 228, 230 | α-cleavage with loss of •CH₂Br. |

| 3-Bromo-4-methoxybenzoyl Cation | [C₈H₆BrO₂]⁺ | 213, 215 | Cleavage of the C-C bond between the carbonyl and the bromomethyl group. |

| Loss of Carbon Monoxide | [C₇H₆BrO]⁺ | 199, 201 | Loss of CO from the 3-bromo-4-methoxybenzoyl cation. |

| Bromomethyl Cation | [CH₂Br]⁺ | 93, 95 | Cleavage of the C-C bond between the carbonyl and the aromatic ring. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for the analysis of this compound would involve Gas Chromatography coupled with Mass Spectrometry (GC-MS).

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the solid standard of this compound.

-

Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

-

Serial Dilution: Perform serial dilutions to prepare working solutions of lower concentrations (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL) to determine the optimal concentration for analysis and to establish a calibration curve if quantitation is required.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating this type of compound.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for low concentrations) or split (for higher concentrations).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI)[1]

-

Ionization Energy: 70 eV[1]

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 50 to 400.

3.3. Data Acquisition and Analysis

-

Blank Injection: Inject a solvent blank to ensure the system is free from contaminants.

-

Sample Injection: Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Data Acquisition: Acquire the data in full scan mode.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it to the predicted fragments and isotopic distributions.

-

If available, compare the obtained spectrum with a library spectrum (e.g., NIST). While a direct match may not be available, comparison with the spectra of analogs like 2-bromo-1-(4-methoxyphenyl)ethanone can provide valuable confirmation.[4][5][6]

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry analysis of this compound, particularly using GC-MS with electron ionization, is a robust method for its identification and structural characterization. The presence of two bromine atoms provides a distinct isotopic signature (M, M+2, M+4 in a 1:2:1 ratio) that serves as a key diagnostic feature. The predicted fragmentation pattern, dominated by α-cleavage and cleavage around the carbonyl group, offers further structural confirmation. The detailed experimental protocol provided in this guide serves as a starting point for researchers to develop and validate their own analytical methods for this and structurally related compounds. Careful analysis of the mass spectrum, in conjunction with chromatographic data, will enable confident identification and characterization of this molecule in complex matrices.

References

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. rroij.com [rroij.com]

- 3. This compound | C9H8Br2O2 | CID 2756849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 5. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

- 6. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of its functional groups. It includes a comprehensive table of expected absorption bands, detailed experimental protocols for acquiring an IR spectrum for a solid sample, and a workflow diagram for the synthesis and characterization of such a novel compound.

Predicted Infrared Spectrum Analysis

The structure of this compound comprises several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include an aromatic ketone, an aryl methyl ether, carbon-bromine bonds, and a substituted benzene ring. The predicted wavenumbers for the principal vibrational modes are summarized below.

Data Presentation: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 - 3010 | Medium | C-H Stretch | Aromatic Ring |

| ~2970 - 2840 | Medium | C-H Stretch (CH2) | Bromoacetyl Group |

| ~2835 | Medium | C-H Stretch (O-CH3) | Methoxy Group |

| ~1685 | Strong | C=O Stretch (conjugated) | Aromatic Ketone |

| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend (CH2) | Bromoacetyl Group |

| ~1260 | Strong | Asymmetric C-O-C Stretch | Aryl Methyl Ether |

| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl Methyl Ether |

| ~820 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring |

| ~690 - 515 | Medium-Strong | C-Br Stretch | Bromoalkane |

Note: The exact positions of the peaks can be influenced by the solid-state packing and intermolecular interactions.

The conjugation of the carbonyl group with the aromatic ring is expected to lower the C=O stretching frequency to around 1685 cm⁻¹, which is typical for aromatic ketones.[1][2] The presence of the methoxy group will give rise to strong C-O stretching bands.[3][4] Specifically, aryl alkyl ethers typically show two distinct bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[3][4] The substitution pattern on the benzene ring (1,2,4-trisubstituted) is predicted to show a characteristic C-H out-of-plane bending absorption.[5][6] The C-Br stretching vibrations are expected in the lower frequency region of the spectrum.[7][8]

Experimental Protocols

The following are detailed methodologies for acquiring the IR spectrum of a solid sample such as this compound.

Method 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is a common and rapid method for obtaining the IR spectrum of a solid sample with minimal preparation.[9]

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes or other soft, lint-free tissue

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a Kimwipe lightly soaked in a suitable solvent (e.g., isopropanol).[10] Allow the crystal to dry completely. Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interferences (e.g., CO₂, water vapor) and instrumental artifacts.[11]

-

Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal using a clean spatula.[11]

-

Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface. Do not overtighten, as this could damage the crystal.[12]

-

Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a solvent-moistened Kimwipe.[10]

Method 2: Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method that involves dispersing the solid sample in a KBr matrix and pressing it into a transparent pellet.[13]

Materials:

-

FTIR Spectrometer

-

Agate mortar and pestle[14]

-

Pellet press with a die set[15]

-

Spectroscopic grade potassium bromide (KBr), thoroughly dried

-

Spatula

-

Infrared lamp or oven for drying

Procedure:

-

Preparation: Thoroughly clean the mortar, pestle, and die set with a volatile solvent like acetone and ensure they are completely dry.[16] It is advisable to gently heat the die set to remove any adsorbed moisture.[16]

-

Grinding and Mixing: In the agate mortar, place approximately 1-2 mg of the solid sample and grind it to a very fine powder.[14] Add about 100-200 mg of dry, spectroscopic grade KBr to the mortar.[14] Gently but thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[16] The final concentration of the sample in KBr should be between 0.2% and 1%.[17]

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[13][15] Applying a vacuum to the die during pressing can help to remove trapped air and moisture, resulting in a clearer pellet.[13]

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the IR spectrum. A background spectrum should be run with an empty sample compartment.

-

Cleaning: After analysis, dispose of the KBr pellet and thoroughly clean all equipment used.

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

Caption: Workflow for Synthesis and Characterization of an Organic Compound.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR spectrum: Ethers [quimicaorganica.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. fiveable.me [fiveable.me]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. scribd.com [scribd.com]

- 9. mt.com [mt.com]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 14. shimadzu.com [shimadzu.com]

- 15. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 16. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 17. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(3-bromo-4-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data in a clear, comparative format.

Introduction

1-(3-bromo-4-methoxyphenyl)ethanone, also known as 3'-bromo-4'-methoxyacetophenone, is a crucial building block in medicinal chemistry. Its synthesis is primarily achieved through two main pathways: the electrophilic bromination of 4-methoxyacetophenone and the Friedel-Crafts acylation of 2-bromoanisole. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. This guide will explore both methodologies in detail.

Synthetic Pathways

The synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone can be approached from two distinct starting materials, each with its own set of reagents and conditions.

Pathway A: Bromination of 4-Methoxyacetophenone

This is a common and direct method that involves the electrophilic aromatic substitution of 4-methoxyacetophenone. The methoxy group is an activating, ortho-, para-directing group. Due to steric hindrance from the acetyl group, bromination preferentially occurs at the position ortho to the methoxy group (and meta to the acetyl group).

Caption: Synthetic route via bromination of 4-methoxyacetophenone.

Pathway B: Friedel-Crafts Acylation of 2-Bromoanisole

This classic approach involves the acylation of 2-bromoanisole with an acetylating agent, typically in the presence of a Lewis acid catalyst.[1][2][3] The acetyl group is introduced para to the methoxy group due to its directing effect.

Caption: Synthetic route via Friedel-Crafts acylation of 2-bromoanisole.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods, allowing for easy comparison of reaction conditions and yields.

Bromination of 4-Methoxyacetophenone

| Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Water | 40% H2SO4 | 60 | 5 | 98 | [4] |

| Bromine | Methanol | - | Room Temp. | 5 | 90.6 | [5] |

| Bromine | Acetic Acid | - | Not specified | Not specified | 67 | [5] |

| Bromine | Aqueous Phase | - | 50 | 2 | >94 | [5] |

| Potassium Bromate | Methanol/Water | Sodium Bisulfite | <50 | 2 | 86 | [6] |

| N-Bromosuccinimide (NBS) | Acetonitrile | TMS-OTf | Room Temp. | 24 | 87 | [7][8] |

Friedel-Crafts Acylation of 2-Bromoanisole

| Acetylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Anhydride | Lithium Perchlorate | - | 100 | 5 | 99 | [4] |

Experimental Protocols

This section provides detailed, step-by-step procedures for the most common and effective synthetic methods.

Protocol A1: Bromination of 4-Methoxyacetophenone with NBS in Aqueous Media[4]

Caption: Workflow for the bromination of 4-methoxyacetophenone using NBS.

Methodology:

-

In a suitable reaction vessel, dissolve 5.0 g (33.3 mmol) of 4-methoxyacetophenone and 5.9 g (33.3 mmol) of N-bromosuccinimide (NBS) in 100 mL of water.

-

Heat the mixture to 60 °C with stirring.

-

Slowly and dropwise, add 8.9 mL of 40% sulfuric acid (66.7 mmol).

-

Continue to stir the reaction mixture at 60 °C for 5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 60 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product is obtained as a white solid (7.5 g, 98% yield).[4]

Protocol B1: Friedel-Crafts Acylation of 2-Bromoanisole with Acetic Anhydride[4]

Methodology:

-

In a reaction flask, combine 2-bromoanisole and acetic anhydride.

-

Add lithium perchlorate to the mixture.

-

Heat the reaction mixture to 100 °C and maintain this temperature for 5 hours with continuous stirring.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product can be isolated and purified using standard techniques such as extraction and chromatography. This method has been reported to yield 99% of the desired product.[4]

Conclusion

The synthesis of 1-(3-bromo-4-methoxyphenyl)ethanone can be effectively achieved through either the bromination of 4-methoxyacetophenone or the Friedel-Crafts acylation of 2-bromoanisole. The bromination route, particularly with N-bromosuccinimide in an aqueous acidic medium, offers a high yield and utilizes readily available starting materials. The Friedel-Crafts acylation provides an excellent yield, though it may require specific catalysts. The choice between these pathways will depend on the specific needs and resources of the research or development team. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the efficient and successful synthesis of this important pharmaceutical intermediate.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. byjus.com [byjus.com]

- 4. 1-(3-BROMO-4-METHOXYPHENYL)ETHANONE | 35310-75-9 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN109809974B - Synthesis method of aryl ring bromination of acetophenone derivatives - Google Patents [patents.google.com]

- 7. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]

- 8. 2-Bromo-4'-methoxyacetophenone Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Electrophilic Alpha-Bromination of Substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic α-bromination of substituted acetophenones is a fundamental and widely utilized transformation in organic synthesis. The resulting α-bromoacetophenones are versatile intermediates, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their utility stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon, with the bromide ion being an excellent leaving group. This guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with this important reaction.

Reaction Mechanisms

The electrophilic α-bromination of acetophenones can proceed via two primary pathways: acid-catalyzed and base-catalyzed.

Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate.[1][2] The rate-determining step is the formation of this enol, making the reaction rate dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration.[3]

The mechanism involves three key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[1]

-

Enol formation: A weak base (often the solvent or the conjugate base of the acid catalyst) removes an α-proton to form the enol intermediate.[1][2]

-

Nucleophilic attack on bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking molecular bromine (or another electrophilic bromine source) to yield the α-bromoacetophenone and regenerate the acid catalyst.[1][2]

Base-Catalyzed α-Bromination

Base-catalyzed halogenation proceeds via an enolate intermediate. This pathway is generally less synthetically useful for achieving mono-bromination because the resulting α-bromo ketone is more reactive than the starting material, often leading to poly-brominated products.

Quantitative Data

The yield and selectivity of the α-bromination of substituted acetophenones are influenced by several factors, including the nature of the substituent on the aromatic ring, the choice of brominating agent, the solvent, and the reaction temperature and time.

Comparison of Brominating Agents

Several reagents can be employed for the α-bromination of acetophenones. The choice of reagent can significantly impact the reaction's efficiency and safety profile.

| Brominating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [1] |

| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low | [1] |

| Copper(II) Bromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [1] |

| Bromine (Br₂) | p-Bromoacetophenone | Acetic Acid | <20 | 0.5 | 69-72 | [4] |

| Bromine (Br₂) | 3-Nitroacetophenone | Chloroform | 0 - RT | 2 | - | [5] |

Effect of Substituents on Yield (using Pyridine Hydrobromide Perbromide)

The electronic nature of the substituent on the acetophenone ring affects the rate of enol formation and thus the overall reaction yield. Electron-withdrawing groups generally facilitate the reaction.

| Substituent (at para-position) | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| -CF₃ | 1.0:1.1 | 90 | 3 | 90 | [1][6] |

| -OCF₃ | 1.0:1.1 | 90 | 3 | 88 | [6] |

| -Cl | 1.0:1.1 | 90 | 3 | 85 | [1][6] |

| -Br | 1.0:1.1 | 90 | 3 | 78 | [6] |

| -I | 1.0:1.1 | 90 | 3 | 66 | [6] |

| -Phenyl | 1.0:1.1 | 90 | 3 | 70 | [6] |

Effect of Reaction Conditions on Yield of 4-Chloroacetophenone Bromination

| Brominating Agent | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyridine Hydrobromide Perbromide | 1.0:0.8 | 90 | 3 | 62 ± 5 | [6] |

| Pyridine Hydrobromide Perbromide | 1.0:1.0 | 90 | 3 | 80 ± 7 | [6] |

| Pyridine Hydrobromide Perbromide | 1.0:1.1 | 90 | 3 | 85 ± 4 | [6] |

| Pyridine Hydrobromide Perbromide | 1.0:1.1 | 80 | 3 | Low | [1] |

| Pyridine Hydrobromide Perbromide | 1.0:1.1 | 90 | 2 | - | [1] |

| Pyridine Hydrobromide Perbromide | 1.0:1.1 | 90 | 3 | 85 | [1] |

| Pyridine Hydrobromide Perbromide | 1.0:1.1 | 90 | 4 | - | [1] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are representative protocols for the α-bromination of substituted acetophenones using common brominating agents.

Protocol 1: α-Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from the synthesis of 2-bromo-4'-chloroacetophenone.[1][6]

-

Materials:

-

4-Chloroacetophenone (5.0 mmol, 0.77 g)

-

Pyridine hydrobromide perbromide (5.5 mmol, 1.76 g)

-

Glacial Acetic Acid (20 mL)

-

Ethyl Acetate

-

Saturated Sodium Carbonate Solution

-

Saturated Saline Solution

-

Anhydrous Sodium Sulfate

-

Petroleum Ether

-

-

Procedure:

-

Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to 90°C with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

-

After completion, cool the mixture to room temperature and pour it into 50 mL of an ice-water bath.

-

Extract the aqueous mixture twice with 20 mL portions of ethyl acetate.

-

Wash the combined organic layers sequentially with 30 mL of saturated sodium carbonate solution and 30 mL of saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude solid product by recrystallization from petroleum ether at -4°C to yield the final product.

-

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is for the α-bromination of 3',5'-diacetoxyacetophenone.[7]

-

Materials:

-

3',5'-Diacetoxyacetophenone (10 mmol, 2.36 g)

-

N-Bromosuccinimide (NBS) (12 mmol, 2.14 g)

-

Glacial Acetic Acid (50 mL)

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',5'-diacetoxyacetophenone in glacial acetic acid.

-

Add N-Bromosuccinimide to the stirred solution.

-

Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers sequentially with 50 mL of saturated sodium thiosulfate solution, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 3: α-Bromination using Molecular Bromine (Br₂)

This protocol is adapted from the synthesis of p-bromophenacyl bromide.[4]

-

Materials:

-

p-Bromoacetophenone (0.25 mole, 50 g)

-

Glacial Acetic Acid (100 mL)

-

Bromine (0.25 mole, 40 g, 12.5 mL)

-

50% Ethyl Alcohol

-

-

Procedure:

-

In a 500-cc. flask, dissolve p-bromoacetophenone in glacial acetic acid.

-

Slowly add bromine to the solution, keeping the temperature below 20°C. Vigorously shake the mixture during the addition. The addition should take about thirty minutes.

-

Crystals of p-bromophenacyl bromide will begin to separate when about half of the bromine has been added.

-

After all the bromine has been added, cool the flask in an ice-water bath and filter the product with suction.

-

Wash the crude crystals with 50% ethyl alcohol until colorless.

-

The air-dried product can be recrystallized from 95% ethyl alcohol to yield colorless needles.

-

Experimental Workflow

The general workflow for the synthesis and purification of α-bromoacetophenones is outlined below.

Product Characterization

The synthesized α-bromoacetophenones are typically characterized by their melting point and spectroscopic data.

Spectroscopic Data

-

¹H NMR: The most characteristic signal in the ¹H NMR spectrum of an α-bromoacetophenone is a singlet for the two protons of the -CH₂Br group, typically appearing around δ 4.4 ppm. The aromatic protons will show characteristic splitting patterns depending on the substitution. For example, in 2-bromo-4'-chloroacetophenone, the aromatic protons appear as two doublets.[1]

-

¹³C NMR: The carbon of the -CH₂Br group typically appears around δ 30-31 ppm. The carbonyl carbon signal is observed further downfield.

-

IR Spectroscopy: The IR spectrum will show a strong absorption for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1710 cm⁻¹. A signal for the C-Br stretch can be observed in the fingerprint region, typically around 520-550 cm⁻¹.[8]

Example Spectroscopic Data for 2-bromo-1-(4-nitrophenyl)ethanone: [9]

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) = 8.37-8.33 (m, 2H), 8.18-8.14 (m, 2H), 4.46 (s, 2H).

-

¹³C NMR (125 MHz, CDCl₃): δ (ppm) = 189.85, 150.71, 138.34, 130.05, 124.03, 30.04.

Conclusion

The electrophilic α-bromination of substituted acetophenones is a robust and versatile reaction critical to the synthesis of many important molecules. The choice of brominating agent, reaction conditions, and the nature of the substituents on the aromatic ring all play a significant role in the outcome of the reaction. By understanding the underlying mechanisms and having access to detailed experimental protocols and quantitative data, researchers can effectively and efficiently synthesize a wide range of α-bromoacetophenone intermediates for their specific applications in drug discovery and development.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. sajaipuriacollege.ac.in [sajaipuriacollege.ac.in]

- 9. rsc.org [rsc.org]

reactivity of the alpha-carbon in 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

An In-depth Technical Guide on the Reactivity of the Alpha-Carbon in 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the alpha-carbon of this compound. This compound, an α-haloketone, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The strategic positioning of a bromine atom on the alpha-carbon, adjacent to a carbonyl group, renders this position highly susceptible to a variety of chemical transformations. This document details the electronic and steric factors governing its reactivity, outlines key reaction pathways including nucleophilic substitution and elimination, presents relevant quantitative data, and provides standardized experimental protocols. The inclusion of diagrammatic representations of reaction mechanisms and workflows aims to furnish researchers with a thorough understanding for the effective utilization of this versatile chemical scaffold.

Introduction

This compound is a member of the α-haloketone class of organic compounds. Its chemical structure is characterized by an acetophenone core, substituted with a bromine atom at the alpha (α) position relative to the carbonyl group, and a phenyl ring bearing both a bromine and a methoxy substituent. The reactivity of this molecule is predominantly dictated by the functionalities surrounding the keto-ethyl chain. The presence of the electron-withdrawing carbonyl group and the electronegative bromine atom significantly influences the electronic environment of the α-carbon, making it a focal point for chemical reactions.

The primary reactivity features of the α-carbon are:

-

Electrophilicity: The inductive effects of the adjacent carbonyl and bromine make the α-carbon electron-deficient and thus a prime target for nucleophiles.

-

Acidity of α-Hydrogen: The remaining hydrogen atom on the α-carbon is acidic and can be abstracted by a base to form a resonance-stabilized enolate intermediate.

-

Leaving Group Potential: The α-bromine is a good leaving group, facilitating both substitution and elimination reactions.

Understanding these characteristics is crucial for predicting reaction outcomes and for the strategic design of synthetic pathways in medicinal chemistry and materials science.

Core Reactivity Pathways at the Alpha-Carbon

The unique electronic arrangement at the α-carbon of this compound facilitates two primary, often competing, reaction pathways: Nucleophilic Substitution (SN2) and Base-Induced Elimination (E2).

Nucleophilic Substitution (SN2) Reactions

The α-carbon is highly susceptible to attack by a wide range of nucleophiles, proceeding via a bimolecular (SN2) mechanism. This reaction involves the backside attack of the nucleophile, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were a chiral center.[1]

Common nucleophiles include:

-

Amines (primary, secondary)

-

Thiols and Thiolates

-

Carboxylates

-

Azides

-

Cyanides

The SN2 pathway is favored by the use of strong, non-bulky nucleophiles and polar aprotic solvents. These reactions are fundamental for building molecular complexity by introducing new functional groups at the α-position.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur.[2][3] The base abstracts the acidic α-hydrogen, and in a concerted step, the bromide ion is eliminated, resulting in the formation of a carbon-carbon double bond. This yields an α,β-unsaturated ketone, a valuable Michael acceptor in conjugate addition reactions.[4]

The E2 mechanism requires an anti-periplanar arrangement of the α-hydrogen and the bromine leaving group.[2] The choice of base is critical; bulky bases like potassium tert-butoxide favor elimination over substitution to minimize steric hindrance.[2] Higher reaction temperatures also tend to favor the elimination pathway.

Data Presentation

Quantitative data for this compound is limited. The following tables summarize available data for the target compound and its structural analogs to provide a comparative reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈Br₂O₂ | [5] |

| Molecular Weight | 307.97 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 6096-83-9 | [5] |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)CBr)Br | [5] |

| Topological Polar Surface Area | 26.3 Ų | [5] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

Table 2: Spectroscopic Data for Analogous α-Bromo Ketones

| Compound | 1H NMR (CDCl₃, δ, ppm) | 13C NMR (CDCl₃, δ, ppm) | Reference |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 8.17 (d, 2H), 7.49 (d, 2H), 4.5 (s, 2H), 3.81 (s, 3H) | Data not available in provided search results. | [6][7] |

| 2-Bromo-1-(4-bromophenyl)ethanone | 7.85-7.82 (m, 2H), 7.66-7.60 (m, 2H), 4.41 (s, 2H) | 190.29, 132.52, 132.10, 130.31, 129.18, 30.40 | [8] |

| 2-Bromo-1-(3-bromophenyl)ethanone | 8.13 (t, 1H), 7.92 (d, 1H), 7.78 (d, 1H), 7.38 (t, 1H), 4.42 (s, 2H) | Data not available in provided search results. | [8] |

| 2-Bromo-1-phenylethanone | 8.01-7.97 (m, 2H), 7.64-7.59 (m, 1H), 7.53-7.48 (m, 2H), 4.46 (s, 2H) | 191.20, 133.89, 128.86, 128.80, 30.90 | [8] |

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key concepts, pathways, and workflows discussed in this guide.

Caption: General reactivity of the alpha-carbon.

Caption: SN2 reaction pathway with a nucleophile.

Caption: E2 elimination pathway.

Caption: Experimental workflow: synthesis of α-bromo ketone.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and reaction of analogous α-bromo ketones.[6][7][9]

Synthesis of this compound

This protocol is based on the bromination of the corresponding acetophenone.

Materials:

-

1-(3-bromo-4-methoxyphenyl)ethanone

-

Bromine (Br₂) or Cupric Bromide (CuBr₂)

-

Chloroform or Ethyl Acetate

-

10% aq. Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3-bromo-4-methoxyphenyl)ethanone (1 equivalent) in chloroform. Cool the solution to 0-5°C using an ice bath.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in chloroform to the stirred solution over 30 minutes. Maintain the temperature below 10°C. Alternative: If using CuBr₂ (1.5 equivalents), add it to a solution of the ketone in ethyl acetate and reflux the mixture for 3-4 hours.[6][7]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into ice-cold water. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, 10% aq. NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

General Protocol for Nucleophilic Substitution at the Alpha-Carbon

Materials:

-

This compound

-

Nucleophile (e.g., secondary amine, thiol) (1.1 equivalents)

-

Base (if required, e.g., K₂CO₃, Et₃N) (1.2 equivalents)

-

Solvent (e.g., Acetonitrile, DMF, THF)

-

Ethyl Acetate

-

Water and Brine

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in the chosen solvent, add the nucleophile (1.1 equivalents) and the base (if necessary).

-

Reaction: Stir the mixture at room temperature (or heat if required) until the starting material is consumed, as monitored by TLC.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate.

-

Washing: Wash the combined organic extracts with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the desired α-substituted product.

Conclusion

The alpha-carbon of this compound is a highly activated and versatile reaction center. Its electrophilic nature, coupled with the presence of an acidic proton and a competent leaving group, allows for predictable and efficient functionalization through nucleophilic substitution and elimination reactions. By carefully selecting nucleophiles, bases, and reaction conditions, chemists can selectively steer the reaction towards the desired outcome, making this compound a powerful building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and practical protocols necessary for the effective application of this important synthetic intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. This compound | C9H8Br2O2 | CID 2756849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Influence of Bromo and Methoxy Substituents on Aromatic Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction